molecular formula C14H10O3S2 B1517219 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039891-26-3

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B1517219
CAS RN: 1039891-26-3
M. Wt: 290.4 g/mol
InChI Key: OPLMCFVWCCVDML-UHFFFAOYSA-N
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Description

“3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1039891-26-3 . It has a molecular weight of 290.36 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C14H10O3S2 . The InChI Code is 1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.36 . It is typically stored at room temperature and is usually available in powder form .

Scientific Research Applications

Medicinal Chemistry: Anti-Cancer Agents

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid: has shown promise in the synthesis of compounds with anti-cancer properties. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-cancer activity . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation.

Material Science: Metal Complexing Agents

In material science, this compound can act as a metal complexing agent due to the presence of sulfur in the thiophene moiety. This application is significant in the development of new materials with enhanced properties for industrial use .

Pharmaceutical Development: Anti-Inflammatory Drugs

The thiophene nucleus, which is part of the compound’s structure, is associated with anti-inflammatory effects. This makes 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid a valuable starting point for the development of new anti-inflammatory drugs .

Antimicrobial Activity: Antibacterial and Antifungal Applications

Thiophene derivatives have been reported to possess antimicrobial properties. As such, this compound could be utilized in the synthesis of new antibacterial and antifungal agents, contributing to the fight against resistant strains of microbes .

Enzyme Inhibition: Kinase Inhibitors

The compound’s structure is conducive to the design of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. Kinase inhibitors can block specific enzymes that contribute to disease progression .

Neuropharmacology: Anti-Psychotic and Anti-Anxiety Medications

The thiophene core of 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is also found in drugs with central nervous system activity, such as anti-psychotic and anti-anxiety medications. This suggests potential applications in neuropharmacology for the treatment of psychiatric disorders .

properties

IUPAC Name

3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMCFVWCCVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Reactant of Route 6
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

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